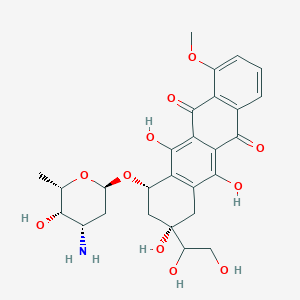

Doxorubicinol (hydrochloride)

Description

Contextualization as a Doxorubicin (B1662922) Metabolite in Preclinical Investigations

Doxorubicin undergoes metabolic transformation in the body, with the two-electron reduction pathway being the major route. drugbank.com This process, catalyzed by enzymes such as aldo-keto reductases and carbonyl reductases, converts doxorubicin into doxorubicinol (B1670906). drugbank.compharmgkb.org Preclinical research extensively studies this conversion, as doxorubicinol is not merely an inactive byproduct but an active compound with its own distinct pharmacological and toxicological properties. researchgate.netpharmgkb.org

In preclinical models, the formation of doxorubicinol from doxorubicin has been observed in various tissues, including cardiac tissue. researchgate.net This localized metabolism is a key area of investigation, as the accumulation of doxorubicinol within specific organs is thought to contribute significantly to the observed side effects of doxorubicin therapy. researchgate.netdovepress.com The development and validation of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in allowing for the simultaneous measurement of doxorubicin and doxorubicinol in biological samples like plasma, facilitating detailed pharmacokinetic studies in animal models. mdpi.comsysrevpharm.org

| Compound | Half-life (t½) | Area Under the Curve (AUC) as % of Doxorubicin |

|---|---|---|

| Doxorubicin | 15.3 hours | 100% |

| Doxorubicinol | 5.4 hours | 0.38% |

Pharmacokinetic data from a study in female BALB/c nude mice after a single intravenous injection of doxorubicin at a dose of 1.3 mg/kg. mdpi.com This table interactively showcases the difference in the half-life and relative exposure of doxorubicinol compared to its parent drug, doxorubicin.

Significance of Doxorubicinol in Understanding Anthracycline Mechanisms in Research

The study of doxorubicinol is paramount to unraveling the complex mechanisms of action of anthracyclines. While doxorubicin exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, the role of its metabolites in both efficacy and toxicity is an active area of research. nih.govmdpi.comwikipedia.org Doxorubicinol, in particular, has been implicated as a key player in the cardiotoxicity associated with doxorubicin treatment. researchgate.netpharmgkb.orgnih.gov

Research suggests that doxorubicinol is significantly more potent than doxorubicin in inducing cardiac dysfunction. researchgate.netromj.org It has been shown to inhibit crucial ion pumps in the sarcoplasmic reticulum and sarcolemma of cardiac cells, such as the calcium and sodium-potassium pumps. pharmgkb.orgromj.org This disruption of ion homeostasis is a critical factor in the development of cardiomyopathy. romj.org Furthermore, doxorubicinol can interfere with iron metabolism within cardiomyocytes, another proposed mechanism contributing to cardiac damage. frontiersin.org

Overview of Key Academic Research Domains for Doxorubicinol

Academic research on doxorubicinol is concentrated in several key areas:

Cardiotoxicity Mechanisms: A primary focus of research is to elucidate the precise molecular mechanisms by which doxorubicinol contributes to doxorubicin-induced cardiotoxicity. researchgate.netpharmgkb.orgnih.gov This includes investigating its effects on mitochondrial function, oxidative stress, and apoptosis in cardiomyocytes. researchgate.netfrontiersin.org

Pharmacokinetics and Metabolism: Studies continue to explore the factors influencing the metabolic conversion of doxorubicin to doxorubicinol, including the role of specific enzymes and genetic variations. pharmgkb.orgnih.gov Understanding the pharmacokinetics of doxorubicinol is crucial for predicting and potentially mitigating its toxic effects. mdpi.com

Development of Cardioprotective Strategies: A significant portion of research is dedicated to finding ways to protect the heart from the damaging effects of doxorubicin and its metabolites. nih.govwaocp.org This includes the investigation of agents that can inhibit the formation of doxorubicinol or counteract its cardiotoxic effects.

In Vitro and In Vivo Models: The development and use of relevant in vitro cell culture systems (such as H9c2 cardiomyocytes and AC16 cells) and in vivo animal models are essential for studying the effects of doxorubicinol. frontiersin.orgplos.orgspringermedizin.de These models allow researchers to dissect the cellular and physiological responses to doxorubicinol exposure.

| Research Domain | Primary Focus of Investigation |

|---|---|

| Cardiotoxicity | Investigating molecular pathways of cardiac damage. researchgate.netpharmgkb.org |

| Pharmacokinetics | Studying the formation, distribution, and elimination of the metabolite. mdpi.comdovepress.com |

| Cardioprotection | Developing strategies to mitigate cardiac damage. nih.govwaocp.org |

| Preclinical Models | Utilizing in vitro and in vivo systems to study its effects. frontiersin.orgplos.orgspringermedizin.de |

This interactive table summarizes the main domains of academic inquiry concerning doxorubicinol, highlighting the central research questions in each area.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31NO11 |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1 |

InChI Key |

NKZRZOVSJNSBFR-WTNDLEHGSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |

Origin of Product |

United States |

Doxorubicinol Chemical Structure and Structural Activity Relationships Sar Research

Structural Derivation of Doxorubicinol (B1670906) from Doxorubicin (B1662922)

Doxorubicinol is formed in the body through the metabolic transformation of doxorubicin. ebi.ac.uk This conversion is a two-electron reduction of the C13-keto group in the side chain of the doxorubicin molecule, resulting in a secondary alcohol. medchemexpress.comresearchgate.net This enzymatic process is primarily catalyzed by cytosolic enzymes, including carbonyl reductases (CBR1 and CBR3) and alcohol dehydrogenases. drugbank.comscispace.com

The transformation from doxorubicin to doxorubicinol is a critical step in the drug's metabolism and is believed to play a significant role in the cardiotoxic side effects associated with doxorubicin therapy. psu.educaymanchem.com The accumulation of doxorubicinol is particularly noted in the myocardium. psu.edu

Comparative Structural Analysis with Parent Compound and Analogues

The defining structural difference between doxorubicinol and its parent compound, doxorubicin, lies at the C13 position of the aglycone side chain. researchgate.net Doxorubicin possesses a ketone group at this position, whereas doxorubicinol has a secondary alcohol group. researchgate.net This seemingly minor alteration has profound implications for the molecule's biological activity.

Both molecules share the same tetracyclic aglycone structure, known as adriamycinone, and the daunosamine (B1196630) sugar moiety attached at the C-7 position. hilarispublisher.com The core structure consists of four rings, with adjacent quinone-hydroquinone groups in rings B and C, a methoxy (B1213986) substituent at C-4 in ring D, and a side chain at C-9. hilarispublisher.com

Table 1: Comparison of Doxorubicin and Doxorubicinol

| Feature | Doxorubicin | Doxorubicinol |

| C13 Functional Group | Ketone | Secondary Alcohol |

| Metabolic Relationship | Parent Compound | Major Metabolite |

| Primary Biological Role | Anticancer Agent | Implicated in Cardiotoxicity |

Research into Structural Elements Influencing Biological Activities of Doxorubicinol

The structural modification from a ketone in doxorubicin to a secondary alcohol in doxorubicinol significantly alters its biological properties. Research indicates that doxorubicinol has a reduced affinity for DNA and is less potent as an anticancer agent compared to doxorubicin. medchemexpress.com While doxorubicin primarily accumulates in the nucleus to exert its DNA-damaging effects, doxorubicinol tends to be retained in the cytoplasm and lysosomes. medchemexpress.com

A key area of research focuses on the role of doxorubicinol in doxorubicin-induced cardiotoxicity. ebi.ac.uk Studies have shown that doxorubicinol is more potent than doxorubicin in compromising both systolic and diastolic cardiac function. researchgate.net It has been found to inhibit the sarcoplasmic reticulum calcium pump and the sodium-potassium-dependent ATPase activity in cardiac muscle, leading to disruptions in calcium homeostasis. researchgate.netscispace.comcaymanchem.com

The weaker anticancer activity of doxorubicinol may be linked to its increased affinity for ABC transporters, which are involved in drug efflux from cells, leading to lower intracellular concentrations. medchemexpress.com Conversely, the structural features of doxorubicinol contribute to its cardiotoxic effects, a major limiting factor in doxorubicin chemotherapy. mdpi.com

Ongoing structure-activity relationship (SAR) studies aim to further elucidate how specific structural elements of anthracyclines and their metabolites contribute to both their therapeutic efficacy and their toxicity. hilarispublisher.comgpatindia.com For instance, modifications to the amino sugar moiety have been shown to alter the biological activity of doxorubicin analogues. researchgate.net Understanding these relationships is crucial for the design of new anthracycline derivatives with improved therapeutic indices, maximizing anticancer activity while minimizing cardiotoxic side effects.

Table 2: Investigated Biological Activities of Doxorubicinol

| Biological Activity | Research Findings |

| Anticancer Activity | Significantly lower DNA binding activity compared to doxorubicin. medchemexpress.com Weaker anticancer activity may be related to increased affinity for ABC transporters. medchemexpress.com |

| Cardiotoxicity | Implicated as a key contributor to doxorubicin-induced cardiotoxicity. ebi.ac.ukpsu.educaymanchem.com More potent than doxorubicin in compromising cardiac function. researchgate.net Inhibits crucial cardiac ion pumps. researchgate.netscispace.comcaymanchem.com |

| Cellular Localization | Primarily retained in the cytoplasm or lysosomes. medchemexpress.com |

Doxorubicinol Biotransformation and Enzymatic Pathways Research

Enzymatic Formation of Doxorubicinol (B1670906) from Doxorubicin (B1662922)

The primary metabolic pathway for doxorubicin is a two-electron reduction of its C-13 keto group, resulting in the formation of the secondary alcohol, doxorubicinol. pharmgkb.orgresearchgate.netresearchgate.net This conversion is catalyzed by a range of cytosolic, NADPH-dependent oxidoreductases. aacrjournals.org

Aldehyde Reductase and Carbonyl Reductase Involvement

The enzymatic reduction of doxorubicin to doxorubicinol is predominantly carried out by members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. nih.govucsf.edu Key enzymes identified in this process include various carbonyl reductases (CBRs) and aldehyde reductases. pharmgkb.org

Carbonyl reductase 1 (CBR1) and Carbonyl reductase 3 (CBR3) have been extensively studied for their role in doxorubicinol formation. nih.govoregonstate.edu Research indicates that CBR1, found in tissues like the liver and heart, is a primary enzyme responsible for this metabolic step. aacrjournals.orgresearchgate.net Similarly, aldehyde reductase (AKR1A1) and other aldo-keto reductases such as AKR1C3 are significant contributors to doxorubicin reduction. pharmgkb.orgresearchgate.net The relative importance of these enzymes can vary between different tissue types; for instance, AKR1A1 is considered highly important in heart tissue, whereas CBR1 is a major contributor in the liver. pharmgkb.org

| Enzyme Family | Specific Enzyme | Primary Tissue Location of Involvement | Reference |

|---|---|---|---|

| Short-Chain Dehydrogenase/Reductase (SDR) | Carbonyl Reductase 1 (CBR1) | Liver, Heart, Breast Cancer Cells | nih.govpharmgkb.orgresearchgate.net |

| Short-Chain Dehydrogenase/Reductase (SDR) | Carbonyl Reductase 3 (CBR3) | Heart, Liver | nih.govpharmgkb.org |

| Aldo-Keto Reductase (AKR) | Aldehyde Reductase (AKR1A1) | Heart | pharmgkb.orgpharmgkb.org |

| Aldo-Keto Reductase (AKR) | Aldo-Keto Reductase 1C3 (AKR1C3) | Heart (role disputed in some studies) | pharmgkb.orgresearchgate.net |

Role of NAD(P)H Dehydrogenases, Nitric Oxide Synthases, and Xanthine (B1682287) Oxidase

While doxorubicinol is formed via a two-electron reduction, doxorubicin can also undergo a separate one-electron reduction pathway, which does not directly produce doxorubicinol. This alternative route is catalyzed by enzymes such as NAD(P)H dehydrogenases, nitric oxide synthases (NOS), and xanthine oxidase (XO). pharmgkb.orgsmpdb.camdpi.com This reaction converts doxorubicin's quinone moiety into an unstable doxorubicin-semiquinone radical. smpdb.caijbs.commdpi.com

Under aerobic conditions, this semiquinone radical rapidly reacts with molecular oxygen, regenerating the parent doxorubicin molecule while producing superoxide (B77818) anion radicals. mdpi.comnih.gov This redox cycling process is a significant source of reactive oxygen species (ROS), which are heavily implicated in cellular damage. ijbs.commdpi.com The enzymes involved in this one-electron reduction pathway include:

Mitochondrial NADH dehydrogenases (Complex I) pharmgkb.orgmdpi.com

NADPH-cytochrome P450 reductase drugbank.comaacrjournals.org

Nitric oxide synthases (e.g., eNOS, iNOS) pharmgkb.orgijbs.comencyclopedia.pub

Xanthine oxidase pharmgkb.orgijbs.comencyclopedia.pub

Cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) pharmgkb.orgmdpi.com

Genetic Polymorphisms of Metabolizing Enzymes and Research Implications (e.g., CBR3 variants)

Interindividual variability in doxorubicin metabolism and toxicity has been linked to genetic polymorphisms in the enzymes responsible for its conversion. mdpi.comasco.org Research has particularly focused on single nucleotide polymorphisms (SNPs) in the genes encoding carbonyl reductases. researchgate.netbohrium.com

Further Metabolic Transformations of Doxorubicinol

Once formed, doxorubicinol can undergo further biotransformation, leading to a variety of other metabolites. These subsequent steps primarily involve deglycosidation (cleavage of the daunosamine (B1196630) sugar) and conjugation reactions. drugbank.comnih.gov

Formation of Deoxyaglycone Metabolites

A significant secondary metabolic pathway for anthracyclines is the cleavage of the glycosidic bond, which results in the formation of aglycone (sugarless) metabolites. pfizermedicalinformation.comresearchgate.net Doxorubicinol can be metabolized via this route to form doxorubicinol deoxyaglycone. drugbank.comnih.gov Additionally, the parent drug, doxorubicin, can first be converted to doxorubicin deoxyaglycone, which can then be reduced to form doxorubicinol deoxyaglycone. drugbank.comnih.govfrontiersin.org In some patient populations, doxorubicinol-7-deoxyaglycone is a notable metabolite. medac.eu These aglycone metabolites can be further modified, for example, into 4-O-demethyl deoxaglycone doxorubicinol. drugbank.comdrugbank.com

Factors Influencing Doxorubicinol Biotransformation in Experimental Systems

The transformation of doxorubicin to its primary alcohol metabolite, doxorubicinol, is a critical area of research. This biotransformation is influenced by various factors within experimental settings, particularly the induction and inhibition of the enzymes responsible for this metabolic conversion, as well as the inherent metabolic stability of the compounds involved.

Enzyme Induction and Inhibition Studies

The enzymatic conversion of doxorubicin to doxorubicinol is primarily catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) and carbonyl reductase (CBR) families. researchgate.net The activity of these enzymes can be modulated by various inducers and inhibitors, thereby affecting the rate and extent of doxorubicinol formation.

Enzyme Induction:

In a study involving rabbits, pretreatment with phenobarbital, a known hepatic enzyme inducer, led to a significant increase in the formation clearance of doxorubicin metabolites. tandfonline.comrutgers.edunih.gov This induction of hepatic enzymes resulted in reduced plasma exposure to doxorubicin. tandfonline.comrutgers.edu

Enzyme Inhibition:

Furthermore, research has focused on identifying specific inhibitors for the reductases responsible for doxorubicinol production. For example, some investigations have explored how inhibiting aldo/keto reductases can reduce the formation of doxorubicinol in cardiac and liver tissues. nih.govspringermedizin.de The table below summarizes key enzymes and their modulators in the context of doxorubicinol formation.

| Enzyme Family | Specific Enzyme(s) | Modulator | Effect on Doxorubicinol Formation | Reference(s) |

| Aldo-Keto Reductases (AKRs) | AKR1A1, AKR1C3 | Inhibitors (e.g., certain flavonoids) | Reduction | pharmgkb.orgpharmgkb.org |

| Carbonyl Reductases (CBRs) | CBR1, CBR3 | Inhibitors | Reduction | pharmgkb.orgpharmgkb.org |

| Cytochrome P450s (CYPs) | CYP3A4 | Thyroid Hormones (Inducer) | Indirect Influence | oncotarget.com |

| Cytochrome P450s (CYPs) | General CYPs | Metyrapone (Inhibitor) | Modulated Doxorubicin Cytotoxicity | nih.govspringermedizin.de |

| Cytochrome P450s (CYPs) | CYP2E1 | Diallyl Sulphide (Inhibitor) | Modulated Doxorubicin Cytotoxicity | nih.govspringermedizin.de |

| Hepatic Enzymes | General | Phenobarbital (Inducer) | Increased Metabolite Formation | tandfonline.comrutgers.edu |

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are crucial for understanding the persistence of a compound when exposed to metabolic enzymes. creative-bioarray.com These assessments typically utilize subcellular fractions such as liver microsomes, S9 fractions, or hepatocytes, which contain a range of metabolic enzymes. creative-bioarray.com For doxorubicin and doxorubicinol, these studies provide insights into their intrinsic clearance and potential for accumulation.

Hepatic microsomes are a common choice for these assays as they contain a wide array of phase I and phase II metabolic enzymes, including cytochrome P450s. creative-bioarray.com The stability of a compound in these systems is often measured by its rate of disappearance over time, which can be used to predict its metabolic clearance in vivo. creative-bioarray.com

A study using liposomal doxorubicin found an in vitro serum stability of 38.06 ± 12.13% at 24 hours when incubated at 37°C. nih.gov While this study focused on a specific formulation, it underscores the importance of assessing the stability of doxorubicin and its metabolites in biological matrices. The table below presents a summary of findings related to the in vitro metabolic stability of doxorubicin, which directly impacts the formation and presence of doxorubicinol.

| System | Key Findings | Implications for Doxorubicinol | Reference(s) |

| Rabbit Hepatic Enzymes | Phenobarbital induction significantly increased the rate of metabolite formation. | Demonstrates that the rate of doxorubicinol production can be altered by inducing metabolic enzymes. | tandfonline.comrutgers.edu |

| Human Differentiated Cardiac AC16 Cells | Modulation of cytochrome P450 metabolism had minimal, though statistically significant, effects on doxorubicin-induced cytotoxicity. Metabolites, including doxorubicinol, were found to be less toxic than the parent drug in this model. | Suggests that in this specific cardiac cell line, the intrinsic toxicity of doxorubicin may be a more significant factor than that of its metabolite, doxorubicinol. | nih.govspringermedizin.de |

| Liposomal Doxorubicin in Serum | Showed a specific percentage of stability over 24 hours. | Indicates the importance of the drug delivery system on the stability and subsequent metabolism to doxorubicinol. | nih.gov |

| Human Serum | Conjugates of doxorubicin with GnRH analogs showed improved metabolic stability compared to another analog. | Highlights that chemical modification can significantly alter the metabolic stability and, consequently, the biotransformation profile. | nih.gov |

Molecular and Cellular Mechanisms of Doxorubicinol Activity in Preclinical Settings

Doxorubicinol (B1670906) Interactions with DNA and Nucleic Acid Metabolism

Doxorubicinol, the primary alcohol metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), exhibits distinct interactions with DNA and nucleic acid metabolism. While sharing the core anthracycline structure with its parent compound, modifications in its functional groups lead to altered biochemical and molecular activities.

Investigation of DNA Intercalation Properties of Doxorubicinol

Doxorubicinol, like doxorubicin, possesses a planar anthraquinone ring, a structural feature conducive to intercalation into the DNA double helix. However, preclinical studies indicate that doxorubicinol has a lower affinity and capacity to bind to DNA compared to doxorubicin researchgate.net. This reduced binding affinity is a critical factor in its diminished cytotoxic activity against cancer cells researchgate.net.

In one study, the relative DNA binding affinity of doxorubicin and doxorubicinol was assessed using a fluorescence intercalation displacement (FID) assay with ethidium bromide-saturated salmon sperm DNA. The addition of either compound led to the displacement of ethidium bromide, resulting in a decrease in fluorescence. This assay demonstrated the reduced capacity of doxorubicinol to intercalate into DNA compared to doxorubicin researchgate.net. Research has also shown that while doxorubicin tends to accumulate in the nucleus of cancer cells, doxorubicinol is often found retained in lysosomes, further contributing to its lower interaction with nuclear DNA researchgate.net.

| Compound | Relative DNA Binding Affinity | Primary Subcellular Localization in Cancer Cells |

|---|---|---|

| Doxorubicin | Higher | Nucleus |

| Doxorubicinol | Lower | Lysosomes |

Effects on DNA Topoisomerase Activity (Topoisomerase I and II)

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. Doxorubicin is a well-known topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks cdnsciencepub.comresearchgate.netaacrjournals.org. Preclinical evidence suggests that doxorubicinol retains the ability to inhibit topoisomerase II, and some studies indicate it may even induce more significant DNA damage than its parent compound researchgate.net.

The interaction of anthracyclines with topoisomerase I is less pronounced. While some studies have shown that doxorubicin can inhibit topoisomerase I at certain concentrations, its primary mechanism of action is through topoisomerase II inhibition nih.govnih.gov. The specific effects of doxorubicinol on topoisomerase I activity require further elucidation in preclinical settings. The stabilization of the topoisomerase II-DNA complex by doxorubicinol contributes to its cytotoxic effects, particularly its cardiotoxicity, as topoisomerase IIβ is the predominant isoform in cardiomyocytes aacrjournals.org.

Modulation of DNA Replication and Transcription Processes by Doxorubicinol

The intercalation of anthracyclines into DNA and the inhibition of topoisomerase II directly interfere with DNA replication and transcription cdnsciencepub.commdpi.comnih.govembopress.orgboisestate.eduresearchgate.netresearchgate.net. By binding to DNA, doxorubicinol can create a physical barrier to the progression of DNA and RNA polymerases along the DNA template. Furthermore, the stabilization of topoisomerase II cleavage complexes leads to DNA strand breaks, which can halt replication and transcription, ultimately triggering cell cycle arrest and apoptosis cdnsciencepub.comresearchgate.net.

Given its reduced DNA binding affinity, the inhibitory effect of doxorubicinol on these processes is considered to be less potent than that of doxorubicin in cancer cells researchgate.net. However, in cardiac cells, its effects on topoisomerase IIβ and subsequent downstream pathways play a significant role in its cardiotoxic profile aacrjournals.org. The torsional stress induced by the intercalation of the anthracycline structure into chromatin can also lead to alterations in nucleosome remodeling and chromatin structure, further impacting transcriptional regulation cdnsciencepub.comnih.gov.

Doxorubicinol-Induced Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A hallmark of anthracycline-induced cellular damage, particularly in cardiomyocytes, is the generation of reactive oxygen species (ROS) and subsequent oxidative stress mdpi.comijbs.comnih.govpreprints.orgnih.govmdpi.comnih.govnih.govfrontiersin.orgnih.govmdpi.combohrium.com. Doxorubicinol is a significant contributor to this phenomenon.

Mechanisms of Free Radical Formation by Doxorubicinol

The generation of free radicals by doxorubicinol is primarily attributed to the redox cycling of its quinone moiety nih.govresearchgate.netresearchgate.net. This process involves the one-electron reduction of the quinone to a semiquinone radical, a reaction catalyzed by various cellular flavoprotein enzymes, including NADPH-cytochrome P450 reductase researchgate.netdrugbank.com. In the presence of molecular oxygen, this semiquinone radical can transfer an electron to oxygen, regenerating the parent quinone and forming a superoxide (B77818) anion radical (O2•−) nih.govnih.govresearchgate.net.

This superoxide radical can then be converted to hydrogen peroxide (H2O2) by superoxide dismutase. In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH) researchgate.netresearchgate.net. Doxorubicinol can further exacerbate this process by disrupting cellular iron homeostasis researchgate.net.

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1 | One-electron reduction of the quinone moiety | Doxorubicinol, NADPH-cytochrome P450 reductase |

| 2 | Formation of a semiquinone radical | Doxorubicinol semiquinone |

| 3 | Electron transfer to molecular oxygen | Semiquinone radical, O2 |

| 4 | Generation of superoxide anion radical | O2•− |

| 5 | Conversion to hydrogen peroxide | Superoxide dismutase, H2O2 |

| 6 | Fenton reaction | H2O2, Fe2+, •OH |

Role of Oxidative Stress Pathways in Doxorubicinol-Mediated Cellular Effects

The excessive production of ROS by doxorubicinol overwhelms the antioxidant defense mechanisms of the cell, leading to a state of oxidative stress ijbs.comnih.govpreprints.orgnih.govnih.govfrontiersin.orgmdpi.combohrium.comnih.govmdpi.comnih.gov. This oxidative stress triggers a cascade of damaging cellular events, particularly in the mitochondria-rich cardiomyocytes which have lower levels of antioxidant enzymes mdpi.com.

Key cellular effects of doxorubicinol-mediated oxidative stress include:

Lipid peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that compromises membrane integrity and function mdpi.commdpi.com.

Mitochondrial dysfunction: Mitochondria are both a primary source and a major target of ROS. Oxidative damage to mitochondrial components, including the electron transport chain, can impair ATP production and lead to further ROS generation, creating a vicious cycle nih.govmdpi.com.

DNA damage: ROS can directly damage DNA, causing strand breaks and base modifications, which contribute to cytotoxicity and apoptosis mdpi.comijbs.comnih.gov.

Activation of cell death pathways: Oxidative stress can trigger programmed cell death (apoptosis) through the release of cytochrome c from mitochondria and the activation of caspase cascades mdpi.comnih.govnih.gov. Other forms of regulated cell death, such as ferroptosis, have also been implicated frontiersin.org.

Alterations in calcium homeostasis: Doxorubicinol-induced ROS can lead to the dysregulation of intracellular calcium levels, further contributing to mitochondrial damage and the activation of cell death signaling ijbs.comnih.gov.

These oxidative stress-mediated pathways are considered central to the cardiotoxic effects observed with doxorubicin therapy, with doxorubicinol playing a pivotal role as a potent cardiotoxic metabolite.

Impact on Cellular Antioxidant Defense Systems in Research Models

The activity of doxorubicinol is intrinsically linked to the induction of severe oxidative stress, a condition that arises when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity nih.gov. The molecular structure of the anthracycline allows it to undergo redox cycling, a process that generates a high flux of superoxide radicals, particularly within the mitochondria nih.gov. This overproduction of ROS places a significant burden on the cellular antioxidant defense system.

In research models, exposure to doxorubicin and its metabolites leads to a demonstrable impact on this defense network. The cellular antioxidant defense system typically neutralizes harmful free radicals through a coordinated network of enzymes nih.gov. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and various glutathione-dependent enzymes like glutathione peroxidase (GPX) and glutathione S-transferase (GST) nih.gov. However, studies show that doxorubicin treatment can lead to the downregulation or depletion of these crucial antioxidant enzymes nih.gov. This impairment of the antioxidant shield exacerbates the accumulation of ROS, leading to widespread oxidative damage to lipids, proteins, and nucleic acids nih.gov. While some studies suggest that short-term or low-dose exposure might transiently activate protective mechanisms like the Nrf2 signaling pathway, prolonged or high-dose exposure, characteristic of therapeutic regimens, generally leads to the exhaustion of these defenses nih.govnih.gov. This compromised antioxidant state is a critical factor in the cellular damage induced by doxorubicinol.

Mitochondrial Dysfunction and Bioenergetic Perturbations by Doxorubicinol

Mitochondria are a primary target of doxorubicinol-mediated toxicity. The compound is known to accumulate in these organelles at concentrations significantly higher than in plasma, localizing its disruptive effects nih.gov. This accumulation triggers a cascade of events leading to profound mitochondrial dysfunction, characterized by impaired energy production and structural damage frontiersin.orgscispace.com. The cardiotoxicity associated with doxorubicin is strongly linked to this mitochondrial damage, as cardiac cells have a high density of mitochondria to meet their immense energy demands mdpi.com.

Doxorubicinol potently disrupts mitochondrial bioenergetics by directly interfering with the electron transport chain (ETC), the central apparatus for cellular respiration and ATP synthesis. Research has identified Complex I (NADH dehydrogenase) and Complex II (succinate oxidoreductase) of the ETC as major sites of inhibition mdpi.com. The drug can directly interact with and inhibit these complexes, impairing the flow of electrons necessary for oxidative phosphorylation nih.govnih.gov.

This inhibition has two major consequences:

Reduced ATP Synthesis: The disruption of the ETC uncouples oxidative phosphorylation, leading to a dramatic decrease in the synthesis of ATP, the cell's primary energy currency mdpi.comresearchgate.net. This energy depletion has catastrophic effects, particularly in high-energy-demand tissues like the heart.

Increased ROS Production: The blockage of electron flow at Complex I causes electrons to leak from the ETC and prematurely react with molecular oxygen, generating superoxide anion radicals (O₂⁻) nih.gov. This process is a primary source of the massive oxidative stress observed following exposure.

The table below summarizes findings from preclinical models on the effects of doxorubicin/doxorubicinol on mitochondrial bioenergetics.

| Parameter | Cell/Tissue Model | Observed Effect | Reference(s) |

| Mitochondrial Respiration | HeLa Cells | Significant inhibition of oxygen consumption rates. | researchgate.net |

| Mitochondrial Respiration | Skeletal Muscle Mitochondria | Substrate-independent reduction in respiration. | nih.gov |

| Cellular ATP Content | HeLa Cells | Significant decrease in total ATP content after 24h. | researchgate.net |

| Cellular ATP Content | Jurkat & HL-60 Cells | Initial increase (2-3 fold) at 24h post-exposure, followed by dysfunction. | researchgate.net |

| ETC Complex Activity | Cardiomyocytes | Inhibition of Complex I, II, and cytochrome c oxidase. | nih.govmdpi.com |

The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane that is essential for ATP production and mitochondrial homeostasis. The disruption of the ETC and the surge in ROS production by doxorubicinol lead to a rapid dissipation, or depolarization, of the ΔΨm researchgate.netnih.gov. This loss of membrane potential is a critical indicator of severe mitochondrial damage and is often an early event in the apoptotic cascade nih.govoup.com. The collapse of the ΔΨm is linked to the opening of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane, which further compromises mitochondrial integrity nih.govmdpi.com.

The culmination of impaired respiration, ATP depletion, ROS overproduction, and ΔΨm collapse constitutes severe mitochondrial damage that is central to doxorubicinol-induced cellular stress frontiersin.org. This organellar dysfunction acts as a hub that initiates multiple downstream damage pathways. The opening of the mPTP allows for the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol spandidos-publications.com. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program of cell death nih.govscispace.com. Furthermore, the release of mitochondrial DNA into the cytoplasm can trigger inflammatory signaling pathways, such as the cGAS-STING pathway, contributing to further tissue damage and cell senescence researchgate.net. Thus, the mitochondrion is not merely a target of doxorubicinol but an amplifier of its toxic signal, propagating stress throughout the cell and triggering pathways that lead to its ultimate demise.

Doxorubicinol Influence on Cellular Signaling and Regulatory Pathways

The cellular insults initiated by doxorubicinol, namely genotoxic and energetic stress, trigger a complex network of signaling and regulatory pathways. Cells activate these stress-response pathways in an attempt to manage the damage, arrest the cell cycle to allow for repair, or, if the damage is too severe, initiate programmed cell death.

AMP-activated protein kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis, typically activated by a high AMP:ATP ratio, which signals a state of energy depletion nih.gov. Given that doxorubicinol severely impairs ATP production, it would be expected to strongly activate AMPK as a compensatory survival mechanism researchgate.net. However, multiple studies in cardiac models have revealed a paradoxical and critical finding: doxorubicin treatment inhibits the phosphorylation and activation of AMPK researchgate.netoup.com. This inhibition occurs despite clear evidence of energetic stress oup.com. This blunting of the AMPK response is deleterious, as it prevents the activation of downstream restorative processes that AMPK controls, including mitochondrial biogenesis and fatty acid oxidation nih.govresearchgate.net. The mechanism for this inhibition is thought to involve negative cross-talk from other signaling pathways, such as Akt, which are activated by the genotoxic stress component of the drug's action oup.com. By disabling this key energy sensor, doxorubicinol exacerbates the cellular energy crisis it creates.

ATM and ATR-CHK1 Pathways: These pathways are the cornerstones of the DNA Damage Response (DDR). Doxorubicin and its metabolites cause genotoxic stress through two primary mechanisms: inhibition of topoisomerase II, which leads to DNA double-strand breaks (DSBs), and intercalation into the DNA double helix, which can cause replication fork stalling scispace.comnih.gov. DSBs are potent activators of the Ataxia-Telangiectasia Mutated (ATM) kinase, while stalled replication forks and single-stranded DNA activate the Ataxia-Telangiectasia and Rad3-related (ATR) kinase researchgate.netresearchgate.net.

In preclinical models such as acute lymphoblastic leukemia cells, doxorubicin exposure robustly activates the ATR-CHK1 pathway nih.govnih.gov. Activation of ATR and its downstream effector kinase, CHK1, leads to the phosphorylation of numerous substrates that orchestrate a cell cycle arrest, typically at the G2/M checkpoint nih.govnih.gov. This checkpoint prevents cells with damaged DNA from entering mitosis, providing a window for DNA repair. If the damage cannot be repaired, these signaling pathways can ultimately trigger apoptosis researchgate.net. Therefore, the activation of the ATM and ATR-CHK1 pathways represents a canonical cellular response to the genotoxic stress inflicted by doxorubicinol.

Modulation of Cell Cycle Checkpoints and Progression

Doxorubicin, and by extension its metabolite doxorubicinol, exerts significant influence over cell cycle progression by activating DNA damage response pathways. mdpi.com This activation leads to the arrest of the cell cycle at critical checkpoints, preventing the proliferation of damaged cells. The specific phase of arrest can vary depending on the cell type and the concentration of the compound.

In preclinical models, doxorubicin treatment has been shown to induce a dose-dependent accumulation of cells in the S and/or G2/M phases of the cell cycle. nih.gov For instance, in MCF-7 breast cancer cells, doxorubicin can cause arrest at both the G1/S and G2/M checkpoints. researchgate.net In contrast, MDA-MB-231 breast cancer cells exhibit arrest only at the G2/M checkpoint. researchgate.net This cell cycle arrest is mediated by a complex network of proteins. Following DNA damage, kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated, which in turn phosphorylate and activate checkpoint kinases CHK1 and CHK2. mdpi.com These checkpoint kinases then target downstream effectors, including CDC25 phosphatases, leading to their degradation and preventing the activation of cyclin-dependent kinase (CDK)-cyclin complexes that are necessary for cell cycle progression. mdpi.com Furthermore, CHK2 can activate the p53 tumor suppressor protein, which upregulates p21, an inhibitor of CDK-cyclin complexes, further contributing to cell cycle arrest. mdpi.com In neuroblastoma cell lines, doxorubicin treatment resulted in a heterogeneous increase in several cell cycle checkpoint proteins, including phosphorylated ATM, phosphorylated CHK1, phosphorylated CHK2, Wee1, p21, and p27. nih.gov In cardiomyocytes, doxorubicin exposure has been found to provoke CDK2 activation and S phase reentry, which enhances the cells' sensitivity to the drug's apoptotic effects. nih.gov

Table 1: Doxorubicin's Effect on Cell Cycle Checkpoints in Different Cell Lines

| Cell Line | Cancer Type | Observed Cell Cycle Arrest | Key Modulated Proteins |

|---|---|---|---|

| MCF-7 | Breast Cancer | G1/S and G2/M | ↑ p53, ↑ p21, ↓ Skp2 |

| MDA-MB-231 | Breast Cancer | G2/M | ↑ Cyclin B, ↑ Skp2 |

| Neuroblastoma (various) | Neuroblastoma | S and/or G2/M | ↑ phos-ATM, ↑ phos-CHK1, ↑ phos-CHK2, ↑ Wee1, ↑ p21, ↑ p27 |

| Cardiomyocytes | N/A (Cardiac Cells) | S phase reentry | ↑ CDK2 activation |

Impact on NF-κB and Other Inflammatory Signaling Cascades in Research Models

Doxorubicin treatment is known to induce a significant inflammatory response in preclinical models, primarily through the activation of the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by stressors such as doxorubicin-induced reactive oxygen species (ROS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. mdpi.comnih.gov

Research has shown that doxorubicin treatment leads to an increase in the phosphorylation of IκBα and the p65 subunit of NF-κB. researchgate.net This activation results in the upregulation and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com The activation of NF-κB by doxorubicin can also be mediated by Toll-like receptors (TLRs), particularly TLR2 and TLR4. mdpi.commdpi.com Doxorubicin can induce the release of damage-associated molecular patterns (DAMPs), such as high-mobility group box 1 (HMGB1), which can activate TLRs and subsequently the NF-κB pathway, further amplifying the inflammatory response. mdpi.commdpi.com In some cancer cells, the activation of NF-κB has been shown to block apoptotic cell death, suggesting a complex, context-dependent role for this pathway. clinpgx.org

Table 2: Key Inflammatory Mediators Modulated by Doxorubicin

| Mediator | Function | Effect of Doxorubicin |

|---|---|---|

| NF-κB (p65) | Transcription factor for inflammatory genes | Increased phosphorylation and nuclear translocation |

| TNF-α | Pro-inflammatory cytokine | Increased expression and release |

| IL-1β | Pro-inflammatory cytokine | Increased expression and release |

| IL-6 | Pro-inflammatory cytokine | Increased expression and release |

| TLR4 | Pattern recognition receptor | Upregulated expression |

| HMGB1 | Damage-associated molecular pattern (DAMP) | Increased release |

Endoplasmic Reticulum (ER) Stress Responses Induced by Doxorubicinol

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. nih.gov The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress. frontiersin.orgnih.gov Doxorubicin has been shown to be a potent inducer of ER stress in various cell types, particularly cardiomyocytes. nih.govumanitoba.ca This induction of ER stress is considered a key contributor to doxorubicin-induced cardiotoxicity. nih.gov

Doxorubicin treatment can lead to the dilation of the ER and the activation of the unfolded protein response (UPR), a set of signaling pathways designed to alleviate ER stress. ahajournals.org However, under conditions of prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response. frontiersin.org Key mediators of the ER stress response activated by doxorubicin include the activating transcription factor 6 (ATF6). umanitoba.caahajournals.org Doxorubicin has been observed to activate ATF6 but suppress its downstream targets, leading to a failure to induce the expression of ER chaperones like glucose-regulated protein 78 (GRP78), which would normally help in protein folding. ahajournals.org This failure to mount an adaptive response exacerbates ER stress. ahajournals.org Additionally, doxorubicin can activate caspase-12, an ER membrane-resident caspase that initiates apoptosis in response to ER stress. ahajournals.org

Table 3: Key Markers of Doxorubicin-Induced ER Stress

| Marker | Role in ER Stress | Effect of Doxorubicin |

|---|---|---|

| ATF6 (Activating Transcription Factor 6) | ER stress sensor and transcription factor | Activated |

| GRP78 (Glucose-Regulated Protein 78) | ER chaperone, assists in protein folding | Expression not induced, leading to increased stress |

| Caspase-12 | ER-resident pro-apoptotic caspase | Activated |

| IRE1α (Inositol-Requiring Enzyme 1α) | ER stress sensor with kinase and RNase activity | Activated |

| CHOP (C/EBP Homologous Protein) | Pro-apoptotic transcription factor | Activation can be context-dependent |

Cellular Death Pathways Induced by Doxorubicinol

Doxorubicinol, primarily through the actions of its parent compound doxorubicin, can trigger several distinct forms of regulated cell death (RCD). The specific pathway activated often depends on the cell type, drug concentration, and the cellular context. The primary modes of cell death induced include apoptosis, necroptosis, ferroptosis, and the modulation of autophagy. researchgate.netnih.govnih.gov

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Cytochrome C Release)

Apoptosis, or programmed cell death, is a major mechanism by which doxorubicin eliminates cancer cells and causes cardiotoxicity. nih.govjst.go.jp Doxorubicin predominantly induces apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.net This pathway is initiated by cellular stress, such as DNA damage and oxidative stress, which leads to the permeabilization of the outer mitochondrial membrane. researchgate.netaacrjournals.org This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. aacrjournals.orgnih.gov

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. researchgate.netaacrjournals.org Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. jst.go.jpaacrjournals.org Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netnih.gov Studies have demonstrated significant caspase-3 activation in cardiomyocytes treated with doxorubicin, both in vitro and in vivo. jst.go.jp The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating mitochondrial membrane permeability and, consequently, doxorubicin-induced apoptosis. aacrjournals.org

Table 4: Key Proteins in Doxorubicin-Induced Apoptosis

| Protein | Function in Apoptosis | Effect of Doxorubicin |

|---|---|---|

| Cytochrome c | Initiates apoptosome formation | Released from mitochondria into the cytosol |

| Apaf-1 | Scaffolding protein in the apoptosome | Recruited by cytochrome c |

| Caspase-9 | Initiator caspase | Activated within the apoptosome |

| Caspase-3 | Executioner caspase | Activated by caspase-9, leading to cell death |

| Bax | Pro-apoptotic Bcl-2 family protein | Promotes mitochondrial membrane permeabilization |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Inhibits mitochondrial membrane permeabilization |

Necroptosis and Ferroptosis in Doxorubicinol-Exposed Cells

In addition to apoptosis, doxorubicin can induce other forms of regulated cell death, including necroptosis and ferroptosis. researchgate.netnih.gov

Necroptosis is a form of programmed necrosis that is typically activated when apoptosis is inhibited. Doxorubicin can induce necroptosis through pathways dependent on receptor-interacting serine/threonine-protein kinases (RIPK). researchgate.net One mechanism involves the upregulation of TNF-α, which activates its receptor and, in the absence of caspase-8 activity, leads to the formation of a complex containing RIPK1 and RIPK3. researchgate.net RIPK3 then phosphorylates and activates mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death. researchgate.net An alternative pathway has also been described where doxorubicin upregulates RIPK3, which then activates Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to the opening of the mitochondrial permeability transition pore (mPTP) and subsequent necroptosis. researchgate.net

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. nih.govrsc.org Doxorubicin promotes ferroptosis through multiple mechanisms. It can increase intracellular iron levels by upregulating the transferrin receptor (TfR) and downregulating the iron storage protein ferritin. researchgate.net The excess iron can then participate in the Fenton reaction, generating highly reactive hydroxyl radicals that drive lipid peroxidation. researchgate.net Doxorubicin also inhibits glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. researchgate.netnih.gov The inhibition of GPX4, coupled with increased iron-driven ROS production, leads to overwhelming lipid peroxidation and cell death by ferroptosis. researchgate.netnih.gov This pathway is considered a significant contributor to doxorubicin-induced myocyte death. nih.gov

Table 5: Key Mediators of Doxorubicin-Induced Necroptosis and Ferroptosis

| Pathway | Key Mediator | Function | Effect of Doxorubicin |

|---|---|---|---|

| Necroptosis | RIPK1/RIPK3 | Kinases that initiate the necroptotic signal | Activated |

| MLKL | Executioner protein, disrupts plasma membrane | Phosphorylated and activated | |

| CaMKII | Kinase involved in an alternative necroptosis pathway | Activated by RIPK3 | |

| Ferroptosis | Iron (Fe2+) | Catalyzes lipid peroxidation via Fenton reaction | Intracellular levels increased |

| GPX4 | Enzyme that reduces lipid peroxides | Inhibited | |

| Lipid Peroxides | Executioner molecules that damage membranes | Accumulate to lethal levels |

Autophagy Modulation by Doxorubicinol in In Vitro Studies

Autophagy is a cellular catabolic process involving the degradation of cellular components via lysosomes. nih.gov It plays a complex, often dual, role in cell survival and death. Doxorubicin's effect on autophagy is multifaceted, with reports indicating both induction and inhibition of the process. nih.govresearchgate.net

Doxorubicin can initiate autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. nih.govresearchgate.net The activation of AMPK can lead to the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1), which in turn activates the Beclin-1 complex, essential for the formation of the autophagosome. researchgate.net However, while doxorubicin may stimulate the initiation of autophagy, it can also impair the later stages of the process, specifically autophagosome clearance. nih.gov This impairment can be due to a decrease in the expression of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, leading to an accumulation of non-functional autophagosomes and ultimately contributing to cell death. nih.gov In some contexts, stimulating autophagy prior to doxorubicin exposure has been shown to be protective, suggesting that a functional autophagy process can mitigate toxicity. nih.gov Conversely, in other studies, the inhibition of autophagy has been shown to abolish the protective effects of certain treatments against doxorubicin-induced damage. researchgate.net

Table 6: Modulation of Autophagy-Related Proteins by Doxorubicin

| Protein/Complex | Function in Autophagy | Effect of Doxorubicin |

|---|---|---|

| AMPK | Energy sensor, positive regulator of autophagy | Activated |

| mTOR | Nutrient sensor, negative regulator of autophagy | Inhibited |

| Beclin-1 | Essential for autophagosome formation | Activated |

| LC3-II | Marker of autophagosome formation | Expression can be reduced, indicating dysregulation |

| TFEB | Master regulator of lysosomal biogenesis | Expression decreased, impairing autophagic flux |

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of Doxorubicinol

Characterization of Doxorubicinol Transport Across Cell Membranes

The transport of doxorubicinol across cellular membranes is a critical determinant of its intracellular concentration and subsequent biological effects. While the transport mechanisms of its parent compound, doxorubicin, have been extensively studied, specific data for doxorubicinol are less abundant. However, based on its physicochemical properties as a weakly basic and lipophilic molecule, and drawing inferences from studies on doxorubicin, its transport is likely multifaceted, involving both passive diffusion and carrier-mediated processes.

The primary mechanism for the cellular uptake of doxorubicin is believed to be passive diffusion of the uncharged form of the molecule across the lipid bilayer of the cell membrane acs.orgrupress.org. Given the structural similarity, doxorubicinol is also expected to enter cells via this pathway. The rate of passive diffusion is influenced by the concentration gradient and the lipophilicity of the compound.

In addition to passive diffusion, carrier-mediated transport systems, particularly organic cation transporters (OCTs), have been shown to play a role in the uptake of doxorubicin nih.gov. It is plausible that doxorubicinol may also be a substrate for these transporters. For instance, studies have demonstrated that doxorubicin is a substrate for OCT1, OCT2, and OCT3 nih.gov. The involvement of such transporters would imply that the uptake of doxorubicinol could be a saturable process and potentially subject to competitive inhibition by other substrates of these transporters. The expression levels of these transporters in different cancer cell lines could, therefore, contribute to variations in doxorubicinol uptake and sensitivity.

The table below summarizes the kinetic parameters for doxorubicin transport by various organic cation transporters, which may also be relevant for doxorubicinol.

| Transporter | Cell Line | K_m (μM) | V_max (pmol/mg protein/min) |

| OATP1A2 | HEK293 | 13.3 ± 2.1 | 158 ± 11 |

| OCT1 | MDCKII | 5.2 ± 1.3 | 25.3 ± 2.4 |

| OCT2 | MDCKII | 12.5 ± 3.5 | 238 ± 27 |

| OCT3 | MDCKII | 8.9 ± 2.7 | 45.1 ± 5.6 |

Data presented is for doxorubicin, as specific kinetic data for doxorubicinol transport is limited. K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (V_max). nih.govresearchgate.net

Intracellular Localization and Accumulation Studies

Following its entry into the cell, the intracellular distribution of doxorubicinol is a key factor in determining its cytotoxic potential. Unlike doxorubicin, which predominantly accumulates in the nucleus and intercalates with DNA, studies have shown that doxorubicinol exhibits a distinct pattern of subcellular localization.

A significant body of evidence indicates that doxorubicinol is primarily sequestered within lysosomes nih.govresearchgate.netnih.govmdpi.com. This lysosomal accumulation is attributed to the weakly basic nature of doxorubicinol. In the acidic environment of lysosomes (pH 4.5-5.0), the molecule becomes protonated and trapped, a phenomenon known as "ion trapping." This sequestration effectively reduces the concentration of doxorubicinol in the cytoplasm and, more importantly, in the nucleus, thereby limiting its access to its primary molecular target, DNA. This differential localization is considered a major reason for the lower cytotoxic activity of doxorubicinol compared to doxorubicin.

The accumulation of doxorubicinol in lysosomes can also contribute to mechanisms of drug resistance. Increased lysosomal biogenesis and the capacity for lysosomal drug sequestration have been observed in some drug-resistant cancer cell lines nih.gov. Furthermore, the sequestered drug can be expelled from the cell via lysosomal exocytosis, further reducing its intracellular concentration nih.gov.

The table below provides a comparative overview of the intracellular distribution of doxorubicin and doxorubicinol in different cellular compartments.

| Compound | Primary Intracellular Localization | Secondary Localization | Implication |

| Doxorubicin | Nucleus | Cytoplasm, Mitochondria | DNA intercalation and damage, generation of reactive oxygen species |

| Doxorubicinol | Lysosomes | Cytoplasm | Reduced nuclear availability, potential for lysosomal-mediated resistance |

Efflux Mechanisms of Doxorubicinol

The active removal of xenobiotics from cells is a critical mechanism of cellular defense and a major contributor to multidrug resistance (MDR) in cancer. This process is primarily mediated by ATP-binding cassette (ABC) transporters. As a metabolite of doxorubicin, a well-known substrate for several ABC transporters, doxorubicinol is also susceptible to efflux by these pumps.

The most extensively studied efflux pump associated with doxorubicin resistance is P-glycoprotein (P-gp), encoded by the ABCB1 gene nih.govmdpi.com. P-gp is a broad-spectrum efflux transporter that actively pumps a wide range of hydrophobic and amphipathic compounds out of the cell. It is highly likely that doxorubicinol is also a substrate for P-gp. Overexpression of P-gp in cancer cells leads to a significant reduction in the intracellular accumulation of doxorubicin and its metabolites, including doxorubicinol, thereby conferring resistance.

Other ABC transporters, such as the Multidrug Resistance-associated Protein 1 (MRP1), encoded by the ABCC1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, have also been implicated in doxorubicin resistance and may contribute to the efflux of doxorubicinol. The expression levels of these transporters can vary significantly between different tumor types and even within a single tumor, contributing to the heterogeneity of drug response.

Inhibitors of these efflux pumps have been investigated as a strategy to overcome MDR. By blocking the function of transporters like P-gp, these agents can increase the intracellular concentration of chemotherapeutic drugs and their active metabolites, including doxorubicinol, potentially enhancing their therapeutic effect nih.govmdpi.com.

The following table lists some of the key ABC transporters involved in the efflux of doxorubicin, which are also likely to transport doxorubicinol.

| Transporter | Gene | Known Substrates (including parent compound) | Role in Drug Resistance |

| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin, Vinblastine, Paclitaxel | Major contributor to multidrug resistance |

| Multidrug Resistance-associated Protein 1 (MRP1) | ABCC1 | Doxorubicin, Vincristine, Etoposide | Broad-spectrum drug efflux |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Doxorubicin, Mitoxantrone, Topotecan | Resistance in various cancers |

Preclinical Pharmacological and Toxicological Research of Doxorubicinol

In Vitro Studies on Doxorubicinol's Cellular Effects

Cytotoxicity and Antiproliferative Activity in Cell Line Models (e.g., Cancer Cell Lines, Cardiomyocytes)

In vitro studies have been instrumental in dissecting the specific cellular effects of doxorubicinol (B1670906), comparing its activity in target cancer cells versus cardiac cells. A consistent finding is that doxorubicinol is markedly more toxic to cardiomyocytes than its parent compound, doxorubicin (B1662922). researchgate.netnih.gov Conversely, doxorubicin is generally more potent in inhibiting the growth of tumor cells. nih.gov This dissociation between anticancer efficacy and cardiotoxicity suggests that the mechanisms driving these two effects are different. nih.gov

In human differentiated cardiac AC16 cells, doxorubicinol, along with other metabolites, induced mitochondrial dysfunction. nih.gov However, the parent drug, doxorubicin, elicited comparable cytotoxicity at half the concentration of its metabolites, suggesting doxorubicin itself is more directly toxic in this specific model. nih.gov Another study using AC16 cells found that doxorubicinol caused significant dose-dependent cytotoxicity, as measured by MTT reduction assays. researchgate.net In H9c2 cardiomyoblasts, doxorubicin's cytotoxicity is well-established, with IC50 values being time and dose-dependent. frontiersin.orgmums.ac.ir

Research comparing immortalized human cardiomyocytes (AC16) with breast (JIMT-1) and liver (Huh-7) cancer cells revealed that cardiomyocytes are significantly more sensitive to doxorubicin than cancer cells. iiarjournals.org While this study focused on the parent drug, it highlights the inherent vulnerability of cardiac cells. The primary mechanism of doxorubicin's anticancer action involves intercalation into DNA and inhibition of topoisomerase II, leading to cell death in rapidly dividing cancer cells. nih.gov

Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin in Various Cell Lines This table illustrates the differential sensitivity of cell lines to the parent compound, Doxorubicin. Data on the direct IC50 of Doxorubicinol is less commonly reported in direct comparative tables.

| Cell Line | Cell Type | Compound | IC50 Value (µM) | Exposure Time | Citation |

|---|---|---|---|---|---|

| AC16 | Human Cardiomyocyte | Doxorubicin | 0.01 | 72 h | iiarjournals.org |

| Huh-7 | Human Liver Cancer | Doxorubicin | 0.07 | 72 h | iiarjournals.org |

| JIMT-1 | Human Breast Cancer | Doxorubicin | 0.125 | 72 h | iiarjournals.org |

| H9c2 | Rat Cardiomyoblast | Doxorubicin | 1.64 | 28 h | mums.ac.ir |

| H9c2 | Rat Cardiomyoblast | Doxorubicin | 3.73 | 22 h | mums.ac.ir |

Use of 2D and 3D Cell Culture Models (e.g., Organoids) for Mechanism Elucidation

The use of advanced cell culture models, particularly three-dimensional (3D) systems like spheroids and organoids, is becoming crucial for understanding drug toxicity. nih.gov These models more accurately replicate the in vivo environment compared to traditional two-dimensional (2D) monolayer cultures by restoring cell-to-cell and cell-to-extracellular matrix interactions. bohrium.comfrontiersin.orgresearchgate.net

While much of the research in this area has focused on doxorubicin, the principles apply to the study of its metabolites. Studies have shown that cancer cells grown in 3D cultures often exhibit increased resistance to chemotherapeutic agents, including doxorubicin. researchgate.net This highlights the importance of using these advanced models to get a more clinically relevant picture of a drug's effect. nih.gov Human intestinal organoids, for example, have been used to investigate the molecular mechanisms of doxorubicin-induced toxicity, revealing impacts on the cell cycle, p53 signaling, and oxidative stress pathways. nih.govbohrium.com Patient-derived organoids from cancers are also being used as preclinical models to screen for patient-specific drug responses. frontiersin.orgnih.gov The application of these 3D models is essential for elucidating the specific mechanisms of doxorubicinol-induced toxicity, moving beyond simple cytotoxicity assays to understand its impact within a more physiologically relevant tissue-like structure. nih.govbohrium.com

Investigation of Doxorubicinol's Contribution to Doxorubicin-Induced In Vitro Toxicity

A significant body of research implicates doxorubicinol as a primary mediator of doxorubicin-induced cardiotoxicity. researchgate.netpharmgkb.org Early studies demonstrated that doxorubicinol is a more potent inhibitor of key cardiac enzymes than doxorubicin itself. nih.gov Specifically, doxorubicinol was found to be much more powerful at inhibiting the sarcoplasmic reticulum calcium pump, the sarcolemmal Na+/K+ pump, and the mitochondrial F0F1 proton pump. nih.gov Dysregulation of calcium homeostasis and mitochondrial function are considered key mechanisms of doxorubicin-induced cardiotoxicity. mdpi.comresearchgate.net

In Vivo Studies on Doxorubicinol in Non-Human Animal Models

Animal models, primarily in rodents, have been essential for studying the real-world consequences of doxorubicinol formation following doxorubicin administration. frontiersin.org These models allow for the investigation of pharmacokinetics and long-term organ damage, such as cardiomyopathy. frontiersin.orgjove.com

Pharmacokinetics of Doxorubicinol in Animal Models (e.g., Rats, Mice)

Pharmacokinetic studies in rats and mice have been critical to understanding how doxorubicinol is distributed and persists in the body after the administration of doxorubicin. Following intravenous injection of doxorubicin in rats, the drug is extensively distributed to tissues, with the primary elimination route being biliary secretion. mdpi.com Doxorubicinol is the main metabolite detected. nih.gov

Studies comparing intravenous (IV) and intraperitoneal (IP) administration of doxorubicin in nude mice found that while doxorubicinol was detected, the parent drug was the main component in plasma and tissues. frontiersin.org In rats, pharmacokinetic analyses after doxorubicin administration show a long terminal half-life for the parent drug, which is characteristic of drugs with extensive tissue and protein binding. nih.gov The formation of doxorubicinol is known to be catalyzed by carbonyl reductases (CBRs) and aldo-keto reductases (AKRs), with CBR1 and CBR3 being particularly relevant. pharmgkb.orgnih.gov

In one study in rats, the peak concentration (Cmax) and area under the curve (AUC) of doxorubicinol were measured in plasma and various tissues after administration of a liposomal doxorubicin formulation. researchgate.net These studies confirm that doxorubicinol is formed in vivo and distributes to key organs, including the heart. researchgate.net

Table 2: Example Pharmacokinetic Parameters of Doxorubicin and Doxorubicinol in Rats This table presents representative pharmacokinetic data for Doxorubicin and its metabolite Doxorubicinol following administration of a liposomal Doxorubicin formulation to Sprague-Dawley rats. Parameters can vary significantly based on formulation and species.

| Compound | Tissue | Parameter | Value | Citation |

|---|---|---|---|---|

| Doxorubicin | Plasma | Cmax | ~80,000 ng/mL | researchgate.net |

| Doxorubicin | Plasma | AUC0–t | ~1,500,000 ng·h/mL | researchgate.net |

| Doxorubicinol | Plasma | Cmax | ~400 ng/mL | researchgate.net |

| Doxorubicinol | Plasma | AUC0–t | ~30,000 ng·h/mL | researchgate.net |

| Doxorubicin | Heart | Cmax | ~20,000 ng/g | researchgate.net |

| Doxorubicinol | Heart | Cmax | ~1,000 ng/g | researchgate.net |

Role of Doxorubicinol in Anthracycline-Induced Cardiotoxicity in Animal Models

The hypothesis that doxorubicinol is a key culprit in anthracycline-induced cardiotoxicity is strongly supported by animal studies. researchgate.netnih.gov The development of chronic cardiomyopathy is believed to occur after the conversion of doxorubicin to doxorubicinol. nih.gov This is evidenced by the observation that in rodents, a decline in cardiac function often coincides with the peak concentration of the alcohol metabolite in the heart. nih.gov The interaction of the doxorubicinol metabolite with cellular components exacerbates the damage initiated by the parent drug. frontiersin.org

Animal models of doxorubicin-induced cardiomyopathy, created through repeated injections in rats or mice, consistently show signs of cardiac dysfunction, including reduced left ventricular ejection fraction and fractional shortening, as well as ventricular dilatation. jove.comfrontiersin.orgthno.orgresearchgate.net Histological examination reveals myocyte degeneration, apoptosis, and fibrosis. frontiersin.orgthno.org Studies in mice with deficiencies in glutathione, a key antioxidant, showed that these animals produced more doxorubicinol and were more sensitive to doxorubicin-induced toxicity, further linking the metabolite to cellular damage. nih.gov Overexpression of human carbonyl reductase enzymes in animal hearts also led to an increased cardiotoxicity burden, reinforcing the role of this metabolic conversion. researchgate.net These in vivo findings confirm that the formation and accumulation of doxorubicinol in the heart is a critical factor in the pathogenesis of doxorubicin-induced cardiomyopathy. nih.govmdpi.com

Mechanistic Investigations of Cardiac Injury

Doxorubicinol, the primary and pharmacologically active metabolite of doxorubicin, is a significant contributor to the cardiotoxic effects observed during doxorubicin-based chemotherapy. hpra.ieromj.org Its accumulation in cardiac tissue leads to a cascade of detrimental events at the cellular and molecular level. romj.org A key mechanism of doxorubicinol-induced cardiac injury is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. mdpi.comuib.no This process is initiated by the reduction of doxorubicin to a semiquinone radical, which in turn leads to the production of ROS. researchgate.net

Impact on Cardiac Function and Histopathology

The cellular damage initiated by doxorubicinol translates into significant adverse effects on cardiac function and tissue structure. Preclinical studies in animal models have consistently demonstrated the cardiotoxic potential of doxorubicinol's parent compound, doxorubicin, which is largely mediated by this metabolite.

In rat models, doxorubicin administration leads to notable changes in cardiac histopathology. These changes include irregularly spaced myocardial fibers, inflammation, edema, and infiltration of leukocyte cells. nih.gov At the cellular level, cardiomyocytes appear swollen and vacuolated, with disorganized myofibrils. researchgate.net These structural alterations are indicative of significant cardiac damage.

Functionally, these histopathological changes manifest as compromised cardiac performance. Echocardiographic analyses in rats have shown that long-term doxorubicin treatment results in increased left ventricular systolic and diastolic dimensions, along with a reduced ejection fraction, which are hallmarks of dilated cardiomyopathy. researchgate.net In some studies, male rats exhibited more severe signs of cardiomyopathy, including cardiac atrophy and a significant reduction in left ventricular ejection fraction, compared to their female counterparts who showed more preserved cardiac function. ahajournals.org These findings underscore the profound and detrimental impact of doxorubicinol on both the structure and function of the heart.

Table 1: Summary of Doxorubicinol's Impact on Cardiac Function and Histopathology in Preclinical Models

| Parameter | Observation | Animal Model |

|---|---|---|

| Cardiac Function | ||

| Left Ventricular Ejection Fraction | Reduced | Rat researchgate.netahajournals.org |

| Left Ventricular Dimensions | Increased systolic and diastolic dimensions | Rat researchgate.net |

| Systolic Blood Pressure | Increased after several weeks of treatment | Rat nih.gov |

| Cardiac Histopathology | ||

| Myocardial Fibers | Irregularly spaced, disorganization of myofibrils | Rat nih.govresearchgate.net |

| Cardiomyocytes | Swollen and vacuolated | Rat researchgate.net |

| Inflammation | Present, with leukocyte infiltration and edema | Rat nih.gov |

| Cardiac Atrophy | Observed in male rats | Rat ahajournals.org |

Developmental and Reproductive Toxicity Studies of Doxorubicinol in Animal Models

Preclinical research has highlighted the significant developmental and reproductive toxicity associated with doxorubicin, the parent compound of doxorubicinol. These studies in animal models provide crucial insights into the potential risks posed by doxorubicinol.

In female animal models, doxorubicin has been shown to cause a reduction in the number of ovarian follicles, as well as a decrease in the volume of the ovaries and uterus. researchgate.net It can induce apoptosis in growing follicles and, at higher concentrations, in primordial follicles. nih.gov Furthermore, doxorubicin has been found to impair oocyte maturation in a dose-dependent manner. nih.gov When administered during pregnancy, doxorubicin has been linked to an increased incidence of fetal resorption and both skeletal and soft tissue malformations in the offspring. bccancer.bc.ca It has also been shown to interfere with implantation and can act as an abortifacient. bccancer.bc.ca

In male animals, doxorubicin treatment has been associated with testicular atrophy, degeneration of the seminiferous tubules, and hypospermia (a reduced number of sperm). hpra.ie It is considered mutagenic and can cause chromosomal damage in sperm. hpra.ie While in some cases sperm counts have been reported to return to normal levels years after therapy, the potential for permanent oligospermia or azoospermia exists. hpra.ie

Table 2: Overview of Doxorubicinol's Developmental and Reproductive Toxicity in Animal Models

| System | Effect | Animal Model |

|---|---|---|

| Female Reproductive System | ||

| Ovarian Follicles | Reduced number, increased apoptosis | Mouse nih.gov, Rat researchgate.net |

| Ovaries and Uterus | Reduced volume | Rat researchgate.net |

| Oocyte Maturation | Impaired in a dose-dependent manner | Mouse nih.gov |

| Developmental Toxicity | ||

| Fetal Development | Increased resorption, skeletal and soft tissue malformations | Animal studies bccancer.bc.ca |

| Implantation | Blocked, abortifacient effects | Animal studies bccancer.bc.ca |

| Male Reproductive System | ||

| Testes | Atrophy, degeneration of seminiferous tubules | Animal studies hpra.ie |

| Sperm | Reduced count (hypospermia), chromosomal damage | Animal studies hpra.ie |

Other Organ-Specific Toxicological Investigations in Preclinical Models (e.g., brain, liver, kidneys)

Beyond its well-documented cardiotoxicity, doxorubicinol's parent compound, doxorubicin, exhibits toxicity in other organ systems, including the brain, liver, and kidneys. The metabolism and clearance of doxorubicin primarily occur in the liver and kidneys, leading to an accumulation of the drug and its metabolites in these organs. mdpi.com

Liver: Doxorubicin administration can lead to hepatotoxicity. medac.eu This is characterized by inflammation and oxidative stress within the liver, which can promote cytotoxic cellular signaling. mdpi.com The toxicity is enhanced in the presence of impaired liver function, as this leads to slower excretion of the drug. hpra.ie

Kidneys: Similar to the liver, the kidneys play a crucial role in the metabolism and excretion of doxorubicin and have a high affinity for the drug, leading to its accumulation. mdpi.com This can result in nephrotoxicity, also driven by inflammation and oxidative stress. mdpi.com

Brain: Doxorubicin has been linked to neurotoxicity, a condition sometimes referred to as "chemobrain." mdpi.com The drug can induce both genomic and oxidative stress in the brain. mdpi.com It is metabolized into reactive intermediates, including doxorubicin-semiquinone radicals, which contribute to the production of reactive oxygen species (ROS), leading to cellular damage. mdpi.com

Table 3: Summary of Doxorubicinol's Toxicity in Other Organs

| Organ | Toxic Effect | Mechanism |

|---|---|---|

| Liver | Hepatotoxicity | Inflammation, oxidative stress, accumulation due to metabolic role mdpi.commedac.eu |

| Kidneys | Nephrotoxicity | Inflammation, oxidative stress, accumulation due to clearance role mdpi.com |

| Brain | Neurotoxicity ("chemobrain") | Genomic and oxidative stress, ROS production mdpi.com |

Analytical Methodologies for Doxorubicinol Quantification in Research

Chromatographic Techniques for Doxorubicinol (B1670906) Analysis

Chromatographic methods are the cornerstone for the separation and quantification of doxorubicinol from its parent drug, doxorubicin (B1662922), and other metabolites in complex biological samples such as plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of doxorubicinol. The separation is typically achieved on a reversed-phase column, such as a C18 or a cyanopropyl column. nih.govbioline.org.br

UV Detection: UV-Visible detectors can be used for the quantification of doxorubicinol. The detection wavelength is often set around 233 nm or 254 nm. bioline.org.brijates.comtandfonline.com While functional, UV detection may sometimes lack the sensitivity required for detecting the low concentrations of doxorubicinol present in some biological samples. bioline.org.br

Fluorescence Detection: Due to the intrinsic fluorescence of the doxorubicinol molecule, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. nih.govmdpi.commdpi.com The excitation wavelength is typically set around 470-480 nm, and the emission wavelength is monitored at approximately 550-580 nm. nih.govmdpi.com This method has been successfully applied to quantify doxorubicinol in various biological fluids, including human plasma, bile, and urine, with sensitivities reaching levels below 1 ng/mL. nih.gov For instance, a developed HPLC-fluorescence method reported a sensitivity of better than 0.3 ng/ml for doxorubicinol. nih.gov